molecular formula C7H5Br2F B1339632 4-Bromo-3-fluorobenzyl bromide CAS No. 127425-73-4

4-Bromo-3-fluorobenzyl bromide

Cat. No. B1339632
M. Wt: 267.92 g/mol
InChI Key: GMVNLHLMJSMARX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzyl bromide is a chemical compound that serves as a key intermediate in various synthetic processes. It is characterized by the presence of bromine and fluorine substituents on a benzyl bromide moiety, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of 4-bromo-3-fluorobenzyl bromide has been explored in several studies. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, was introduced using a benzyl bromide derivative and demonstrated stability to oxidizing conditions . Additionally, [4-F-18]-1-Bromo-4-fluorobenzene was synthesized from [F-18]fluoride, indicating the potential for radio-labeling applications . The action of 4-fluorobenzyl bromide on sulfamic esters under phase transfer conditions also highlights the versatility of bromide derivatives in the preparation of various functional molecules .

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-3-fluorobenzyl bromide has been investigated using various techniques. X-ray single-crystal analysis and computational methods such as Hartree–Fock (HF) and density functional theory (DFT) have been employed to compare the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole with its theoretical model . Similarly, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was determined at low temperature using X-ray diffraction methods .

Chemical Reactions Analysis

The reactivity of 4-bromo-3-fluorobenzyl bromide derivatives has been explored in various chemical reactions. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene was synthesized via a Wittig-Horner reaction, showcasing the utility of bromobenzyl derivatives in constructing complex molecular frameworks . The synthesis of o- and p-[18F]fluorobenzyl bromides as labeled synthons for the preparation of fluorinated analogs of benzamide neuroleptics further demonstrates the compound's role in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-fluorobenzyl bromide derivatives have been characterized through experimental and theoretical methods. The study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole provided insights into its vibrational frequencies, molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical properties, which are significant for understanding the compound's behavior in various environments . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were also investigated, revealing its potential in optoelectronic applications .

Scientific Research Applications

  • Pharmaceutical Intermediate

  • Preparation of Biologically Active Compounds

  • Agrochemical Intermediate

    • Summary of Application : “4-Bromo-3-fluorobenzyl bromide” can be used as an intermediate in the production of agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers that are used in agriculture to enhance crop yield and protect crops from pests.
  • Organic Synthesis

    • Summary of Application : “4-Bromo-3-fluorobenzyl bromide” can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
  • Preparation of Fluorinated Building Blocks

    • Summary of Application : “4-Bromo-3-fluorobenzyl bromide” can be used in the preparation of fluorinated building blocks . Fluorinated compounds have a wide range of applications in the pharmaceutical and agrochemical industries due to the unique properties of fluorine.
  • Synthesis of Fluorinated Aromatic Compounds

    • Summary of Application : “4-Bromo-3-fluorobenzyl bromide” can be used in the synthesis of fluorinated aromatic compounds . These compounds have a wide range of applications in the pharmaceutical and agrochemical industries.

Safety And Hazards

4-Bromo-3-fluorobenzyl bromide is classified as a dangerous compound. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and ensuring adequate ventilation .

Future Directions

The market for 4-Bromo-3-fluorobenzyl bromide is expected to witness significant growth from 2024 to 2031, fueled by technological advancements, rising demand, and favorable government policies . Increasing consumer awareness and a trend towards sustainable and eco-friendly products are also likely to contribute to this growth .

properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVNLHLMJSMARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470290
Record name 4-Bromo-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorobenzyl bromide

CAS RN

127425-73-4
Record name 4-Bromo-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(bromomethyl)-2-fluorobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-3-fluorotoluene (39.4 g, 0.21 mol), NBS (38.1 g, 0.22 mol) and AIBN (5 g, 0.03 mol) in 250 mL CH2Cl2 was heated at reflux for 6 h. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was washed with water, brine, and concentrated under vacuum to afford 1-bromo-4-(bromomethyl)-2-fluorobenzene, which was used without further purification.
Quantity
39.4 g
Type
reactant
Reaction Step One
Name
Quantity
38.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (4-bromo-3-fluorophenyl)methanol (5 g, 24.39 mmol) in DCM (100 mL) was added PBr3 (2.76 mL, 29.3 mmol) dropwise. The resulting mixture was stirred at 20° C. After LCMS analysis showed the starting material had disappeared, the mixture was adjusted to pH=8 by aq Na2CO3. The organic layer was dried and concentrated to give the crude product, which was purified by column chromatography (PE/EA=10/1) to yield a white solid of 1-bromo-4-(bromomethyl)-2-fluorobenzene (4.2 g, 14.89 mmol, 61.1% yield): 1H NMR (400 MHz, CD3OD) δ 7.57 (d, J=7.6 Hz, 1H), 7.28 (d, J=7.2 Hz, 1H), 7.16 (d, J=6.4 Hz, 1H), 4.53 (s, 2H); ES-LCMS m/z 186.9 (M-79).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-3-fluorotoluene (10 g, 0.053 moles) in carbon tetrachloride (100 ml) is added with N-bromosuccinimide, (NBS; 14 g, 0.08 moles). The mixture is refluxed, added with dibenzoyl peroxide (100 mg, 0.4 mmoles), refluxed for 1 hour, then cooled at room temperature and extracted with water. The aqueous phase is discarded, the organic phase is washed with brine, dried over sodium sulfate and concentrated under vacuum to give an oil (16 g) which is subjected to chromatography on a silica gel column (150 g), eluting with hexane, to afford the product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods IV

Procedure details

A solution of 4-bromo-3-fluorotoluene (11.34 g, 60 mmol), azobisisobutyronitrile (0.99 g, 6 mmol), and N-bromosuccinimide (11.75 g, 66 mmol) in carbon tetrachloride (60 ml) was heated to reflux for 3.5 h. The reaction mixture was cooled to room temperature and then filtered through Celite, and the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (Isco Combiflash, 40 g, ethyl acetate:hexane=0:100 to 100:0, gradient) to obtain the title compound (12.8 g, 80%) as a light yellow solid.
Quantity
11.34 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluorobenzyl bromide
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4-Bromo-3-fluorobenzyl bromide
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4-Bromo-3-fluorobenzyl bromide
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4-Bromo-3-fluorobenzyl bromide
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4-Bromo-3-fluorobenzyl bromide
Reactant of Route 6
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4-Bromo-3-fluorobenzyl bromide

Citations

For This Compound
2
Citations
PIT Peretto, S Radaelli - researchgate.net
… A solution of 4-bromo-3-fluorobenzyl bromide (12.2 g, 003 moles) in ethanol (100ml) is added with NaCN (2 g, 0.04 moles) and refluxed for 2 hours. The mixture is concentrated under …
Number of citations: 0 www.researchgate.net
PIT Peretto, S Radaelli - researchgate.net
… A solution of 4-bromo-3-fluorobenzyl bromide (12.2 g, 003 moles) in ethanol (100ml) is added with NaCN (2 g, 0.04 moles) and refluxed for 2 hours. The mixture is concentrated under …
Number of citations: 0 www.researchgate.net

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